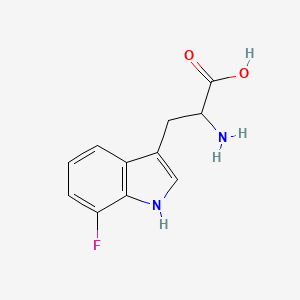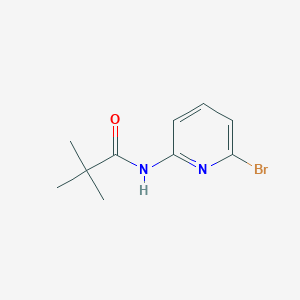
1,1':4',1''-Terphenyl, 4,4''-dimethyl-
Übersicht
Beschreibung
“1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl-” is a chemical compound with the formula C18H14 . It is also known by additional names such as 1,4-terphenyl, 4-phenylbiphenyl, p-triphenyl, santowax P, 1,1’-biphenyl, 4-phenyl-p-diphenylbenzene, benzene, 1,4-diphenyl-1,4-diphenylbenzene, and p-terphenyl .
Physical And Chemical Properties Analysis
The boiling point of “1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl-” is predicted to be 445.8±38.0 °C . The density is predicted to be 1.14±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Thermophysical Property Data Analysis
The compound is used in the analysis of thermophysical property data. The National Institute of Standards and Technology (NIST) uses it to generate critically evaluated thermodynamic property data for pure compounds, primarily focusing on organics .
Synthesis of Terphenyl Derivatives
The compound is used in the synthesis of new terphenyl derivatives. It has been used in the development of a simple and novel method for the synthesis of new m-terphenyl derivatives .
Oxidative Aromatization
The compound is used in oxidative aromatization processes. It has been used in the development of a new method for the oxidative aromatization of substituted α .
Construction of Covalent Organic Frameworks
The compound is used in the construction of covalent organic frameworks. These frameworks have applications in gas uptake, photocatalytic detoxification, induced electrochemiluminescence, and energy storage .
Interfacial Self-Assembly Behavior Study
The compound is used in the study of interfacial self-assembly behavior. It has been used in the investigation of the regulation of introduced guest molecules on its mono-component system .
Regulation of Guest Molecules
The compound is used in the regulation of guest molecules. It has been used in the investigation of the regulation of introduced guest molecules on its mono-component system .
Wirkmechanismus
Zukünftige Richtungen
“1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl-” has potential applications in the construction of covalent organic frameworks for gas uptake, photocatalytic detoxification, induced electrochemiluminescence, and energy storage applications . The introduction of sulfone groups to post-oxidise the highly porous covalent organic framework can significantly enhance the generation of reactive oxygen species (ROS) for the photocatalic detoxification of a sulfur mustard simulant .
Eigenschaften
IUPAC Name |
1,4-bis(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-15-3-7-17(8-4-15)19-11-13-20(14-12-19)18-9-5-16(2)6-10-18/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIXYJULGMJDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434990 | |
| Record name | 1,1':4',1''-Terphenyl, 4,4''-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1':4',1''-Terphenyl, 4,4''-dimethyl- | |
CAS RN |
97295-31-3 | |
| Record name | 1,1':4',1''-Terphenyl, 4,4''-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the 1,1':4',1''-Terphenyl, 4,4''-dimethyl- scaffold modified with thioether groups in these studies?
A1: The inclusion of thioether groups, specifically as part of 2',5'-dimethylthio-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid, is crucial for the formation of the desired metal organic framework. [, ] This ligand, with its carboxylic acid groups and rigid terphenyl backbone, facilitates the coordination with metal ions, leading to the construction of the porous MOF structure. While the papers don't explicitly detail the reasoning behind thioether selection, it's likely related to their influence on the framework's structure and potentially, its luminescent properties. Further research would be needed to confirm their exact role.
Q2: What are the key characteristics of the resulting MOFs and what makes them scientifically interesting?
A2: The synthesized MOFs exhibit a unique ability to emit white light upon ultraviolet excitation. [, ] This is notable because achieving pure white light emission from a single MOF material is challenging. The colorless, transparent, rod-like crystal structure of these MOFs, along with their stability and bright white luminescence, makes them promising candidates for applications requiring white light sources, such as LEDs and displays. Further research into their quantum yield, color rendering index, and long-term stability under various conditions would be essential to evaluate their practical applicability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

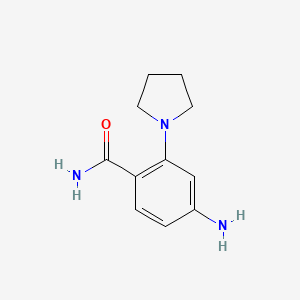
![4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid](/img/structure/B1336367.png)
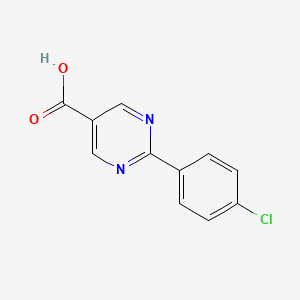
![3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid](/img/structure/B1336374.png)
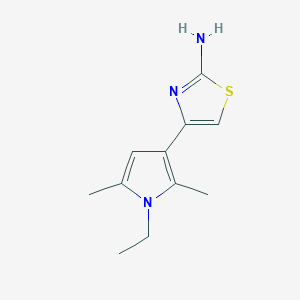
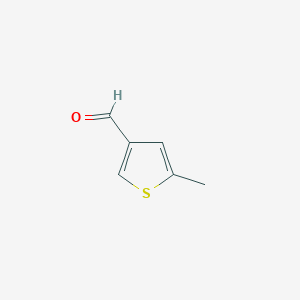

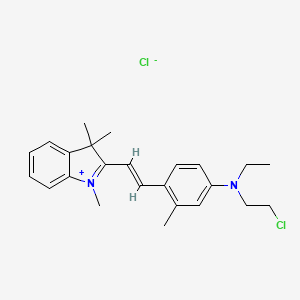

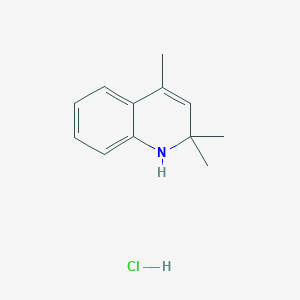

![Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate](/img/structure/B1336397.png)
